tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate
Description
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group at the 3-position and a piperidinyl substituent at the 5-position of the piperidine ring. This structure combines a rigid bicyclic amine framework with a bulky ester group, which influences its physicochemical properties, such as solubility, stability, and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor modulators, and neuroactive agents due to their ability to mimic natural amine scaffolds .
The tert-butyl group enhances steric protection of the carboxylate moiety, improving metabolic stability and bioavailability. The piperidinyl substitution at the 5-position introduces additional hydrogen-bonding and hydrophobic interactions, making it a versatile building block for drug discovery .
Properties
CAS No. |
2059988-51-9 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 5-piperidin-1-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)12-9-13(11-16-10-12)17-7-5-4-6-8-17/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
WPTOZCSREFTNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate typically involves:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Selective functionalization at the 3- and 5-positions of the piperidine ring.
- Coupling of the 5-position with a piperidine substituent via nucleophilic substitution or amide bond formation.
Key Synthetic Steps and Conditions
Protection and Functionalization of Piperidine Core
- The starting material is often a piperidine derivative bearing a protected amino group (Boc-protected).
- The Boc protecting group is introduced using tert-butyl carbamate reagents under basic conditions.
- Typical bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM).
- Organic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are preferred for these steps.
- The reaction temperature ranges from ambient to 70°C, with reaction times spanning 18 to 30 hours for optimal conversion.
Nucleophilic Substitution and Coupling Reactions
- The introduction of the piperidin-1-yl substituent at the 5-position is typically achieved via nucleophilic substitution.
- Nucleophiles such as piperidine or its derivatives react with activated intermediates (e.g., sulfonates or halides).
- Activating agents like hydroxybenzotriazole (HOBt) and coupling reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) facilitate amide bond formation.
- Bases like DIPEA are used to maintain basic conditions, enhancing nucleophilicity.
- Reaction temperatures are maintained between 30°C and 90°C, often optimized around 45°C to 70°C.
Deprotection Steps
Representative Reaction Conditions Summary
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc anhydride or Boc-Cl, TEA/DIPEA base | Acetone, Ethyl acetate, THF | 20–70 | 18–30 | Base equivalents: 1.1–2.0; Preferred base TEA |
| Nucleophilic Substitution | Piperidine nucleophile, HOBt, HBTU, DIPEA | DMF, DCM | 30–90 | 18–30 | Coupling agents facilitate amide bond formation |
| Boc Deprotection | Trifluoroacetic acid (10% in DCM) | DCM | 20–25 | 1–5 | Room temperature; liberates free amine |
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a piperidine derivative with a molecular weight of approximately 268.39 g/mol. It consists of a tert-butyl ester group attached to a piperidine ring, which is further substituted with another piperidine moiety. This compound is intended exclusively for research purposes, not for human therapeutic applications or veterinary use.
Synthesis
The synthesis of this compound generally involves several steps, with triethylamine as a base and dichloromethane as a solvent commonly used during synthesis processes. Industrial methods may utilize automated reactors for large-scale synthesis, optimizing yield and efficiency.
Applications
this compound has been investigated for its role in enzyme inhibition and receptor modulation, making it a candidate for drug development. Studies have focused on its interactions with biological targets, evaluating its ability to inhibit specific enzymes or modulate receptor activity, potentially leading to therapeutic applications in treating various conditions.
Structural Similarities
Several compounds share structural similarities with this compound:
- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS Number: 162167-97-7)
- tert-Butyl 4-(aminomethyl)-4-methylpiperidine (CAS Number: 236406-22-7)
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS Number: 138022-04-5)
- (R)-1-Boc-3-(aminomethyl)piperidine (CAS Number: 140645-23-4)
These compounds exhibit similar functional groups or structural features but differ in their specific applications or biological activities. The uniqueness of this compound lies in its specific combination of substituents that may confer distinct pharmacological properties compared to these similar compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Impact on Physicochemical Properties :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or halogenated aryl groups (e.g., ) exhibit increased lipophilicity and metabolic resistance.
- Steric Effects : The tert-butyl group universally improves stability, but bulky substituents (e.g., triazole-thioether in ) may reduce solubility.
- Chirality : Stereoisomers like (3S,5R)-configured derivatives () show distinct biological activities compared to racemic mixtures.
Synthetic Accessibility :
- Suzuki-Miyaura coupling (e.g., boronic acid reactions in ) and nucleophilic substitutions (e.g., thionyl chloride-mediated dehydration in ) are common methods.
- This compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling, similar to Compound 5b in .
Biological Relevance: Piperidine derivatives with aryl or heteroaryl substituents (e.g., pyrazole in ) are often explored as kinase inhibitors or PET radiotracers (). Amino-substituted analogues () are prioritized for CNS-targeted drugs due to enhanced blood-brain barrier permeability.
Biological Activity
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl ester group attached to a piperidine ring, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₄N₂O₂
- Molecular Weight : Approximately 268.39 g/mol
- Structural Characteristics : The compound features two piperidine rings and a tert-butyl ester group, which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation. These properties make it a potential candidate for drug development targeting various diseases.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, influencing their activity. This interaction can lead to modulation of biochemical pathways involved in disease processes.
Pharmacological Applications
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating conditions like cancer or inflammation.
- Receptor Modulation : The compound has been evaluated for its effects on various receptors, suggesting potential applications in neuropharmacology and pain management.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key similarities and differences:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | 162167-97-7 | 0.98 |
| tert-Butyl 4-(aminomethyl)-4-methylpiperidine | 236406-22-7 | 0.98 |
| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 | 0.98 |
| (R)-1-Boc-3-(aminomethyl)piperidine | 140645-23-4 | 1.00 |
This table highlights the structural similarities that may influence their biological activity, emphasizing the unique pharmacological profile of this compound.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies have indicated that treatment with this compound can reduce tumor growth in mouse models, supporting its therapeutic potential in oncology.
Example Study Findings
A recent study evaluated the effects of this compound on human cancer cell lines:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-proliferative effects.
- Selectivity Index : The selectivity index was calculated by comparing cytotoxicity against non-cancerous cells, demonstrating favorable therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
